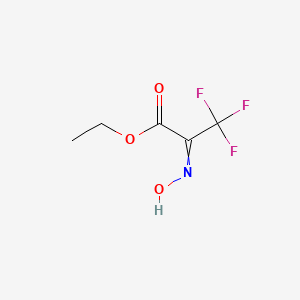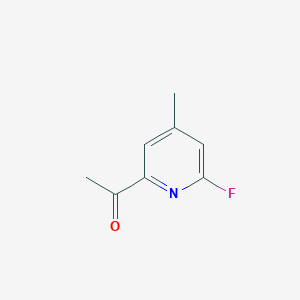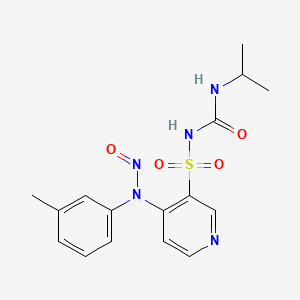
N-nitroso-torsemide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-nitroso-torsemide is a derivative of torsemide, a loop diuretic commonly used to treat conditions such as edema associated with heart failure, renal impairment, or liver disease . N-nitroso compounds, including this compound, are part of a broader class of compounds known for their potential carcinogenic properties .
Vorbereitungsmethoden
N-nitroso-torsemide can be synthesized through the nitrosation of torsemide. This process typically involves the reaction of torsemide with nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products.
Analyse Chemischer Reaktionen
N-nitroso-torsemide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to torsemide or other related compounds.
Substitution: In the presence of suitable nucleophiles, substitution reactions can occur, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium nitrite for nitrosation, various oxidizing agents for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-nitroso-torsemide is primarily studied as an impurity in pharmaceutical products. Its presence and potential formation during the manufacturing and storage of torsemide-containing drugs are of significant concern due to its potential carcinogenicity . Research focuses on understanding the conditions that favor its formation and developing strategies to minimize its presence in pharmaceutical products .
Wirkmechanismus
These compounds can undergo metabolic activation to form reactive intermediates, such as alkyl diazonium ions, which can interact with cellular macromolecules and potentially lead to mutagenic and carcinogenic effects . The specific molecular targets and pathways involved in these effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-nitroso-torsemide is similar to other N-nitroso compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are also known for their potential carcinogenic properties . this compound is unique in that it is derived from torsemide, a widely used diuretic, and its formation is specifically associated with the pharmaceutical industry . Other similar compounds include N-nitroso-atenolol and N-nitroso-propranolol, which are also studied as impurities in pharmaceutical products .
Eigenschaften
Molekularformel |
C16H19N5O4S |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
1-[4-(3-methyl-N-nitrosoanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C16H19N5O4S/c1-11(2)18-16(22)19-26(24,25)15-10-17-8-7-14(15)21(20-23)13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H2,18,19,22) |
InChI-Schlüssel |
QRFGFLJWFITVIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


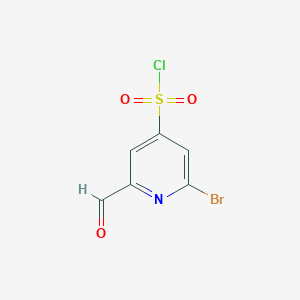

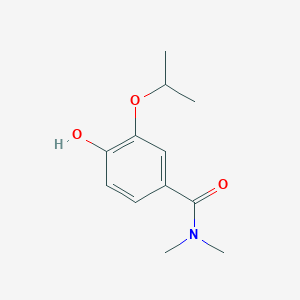
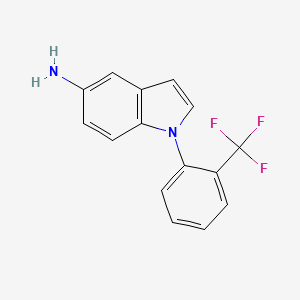
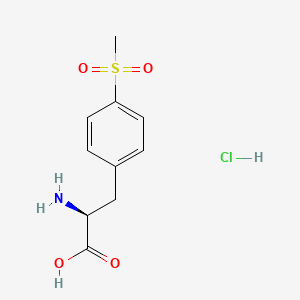
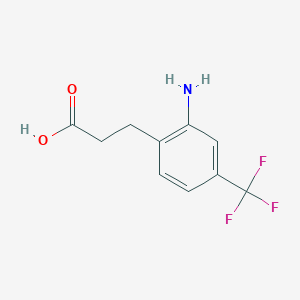
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
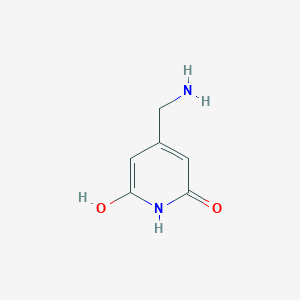
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)

